Reduced 5-HT2A/α1-Adrenergic Receptor-Mediated Vascular Contractility Compared to 2C-H and TMPEA
In a direct head-to-head comparison of six β-phenylethylamines on isolated rat thoracic aorta, MDPEA exhibited a pD2 value of 4.19 for eliciting concentration-dependent contraction [1]. This value is 2.55 log units lower than that of 2C-H (pD2 = 6.74), 1.64 log units lower than TMPEA (pD2 = 5.83), and 0.87 log units lower than 2C-D (pD2 = 5.06) [1]. The lower pD2 indicates significantly reduced potency at vascular 5-HT2A and α1-adrenergic receptors.
| Evidence Dimension | pD2 (-log EC50) for aortic contraction |
|---|---|
| Target Compound Data | 4.19 |
| Comparator Or Baseline | 2C-H: 6.74; TMPEA: 5.83; 2C-D: 5.06; DMPEA: 4.46 |
| Quantified Difference | 2C-H: 2.55 log units more potent; TMPEA: 1.64 log units more potent; 2C-D: 0.87 log units more potent; DMPEA: 0.27 log units more potent |
| Conditions | Isolated rat thoracic aorta assay |
Why This Matters
This data allows researchers to select MDPEA when a phenethylamine scaffold with minimal off-target vascular activity is required, avoiding the potent vasoconstriction associated with other members of the class.
- [1] Sáez J, et al. α-Adrenergic and 5-HT2-serotonergic effects of some β-phenylethylamines on isolated rat thoracic aorta. Gen Pharmacol. 1994;25(1):211-216. DOI: 10.1016/0306-3623(94)90035-3. View Source
